molecular formula C9H16N2S B7867994 N*1*-Methyl-N*1*-(3-methyl-thiophen-2-ylmethyl)-ethane-1,2-diamine

N*1*-Methyl-N*1*-(3-methyl-thiophen-2-ylmethyl)-ethane-1,2-diamine

Cat. No.: B7867994
M. Wt: 184.30 g/mol
InChI Key: SKVGWNGGOZGQTH-UHFFFAOYSA-N
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Description

N¹-Methyl-N¹-(3-methyl-thiophen-2-ylmethyl)-ethane-1,2-diamine is a substituted ethylenediamine derivative characterized by a methyl group and a 3-methyl-thiophen-2-ylmethyl substituent attached to the same nitrogen atom of the ethane-1,2-diamine backbone. Its structure combines a thiophene ring—a sulfur-containing heterocycle—with alkylamine functionalities, which may confer unique electronic and steric properties compared to simpler ethylenediamine derivatives.

Synthetic routes for analogous compounds involve reductive alkylation of ethylenediamine with carbonyl precursors or condensation reactions with aldehydes/ketones, as seen in the preparation of Schiff base ligands and piperazine derivatives .

Properties

IUPAC Name

N'-methyl-N'-[(3-methylthiophen-2-yl)methyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2S/c1-8-3-6-12-9(8)7-11(2)5-4-10/h3,6H,4-5,7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVGWNGGOZGQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN(C)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-Methyl-N1-(3-methyl-thiophen-2-ylmethyl)-ethane-1,2-diamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on various studies and data sources, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for N1-Methyl-N1-(3-methyl-thiophen-2-ylmethyl)-ethane-1,2-diamine is C11H16N2SC_{11}H_{16}N_2S. The compound features a thiophene ring, which is known for its role in various biological activities. The structural characteristics are crucial for understanding its interaction with biological targets.

Biological Activity Overview

Research indicates that the compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that N1-Methyl-N1-(3-methyl-thiophen-2-ylmethyl)-ethane-1,2-diamine demonstrates significant antimicrobial properties against various bacterial strains. In particular, it has shown effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria.
  • Cytotoxicity : The compound has been evaluated for cytotoxic effects on cancer cell lines. Studies indicate that it can induce apoptosis in specific cancer cells, suggesting potential as an anticancer agent.
  • Ames Test Results : The compound has been classified as having strong positive activity in the Ames test, indicating mutagenic potential. This finding necessitates further investigation into its safety profile before clinical applications can be considered .

The mechanisms underlying the biological activities of N1-Methyl-N1-(3-methyl-thiophen-2-ylmethyl)-ethane-1,2-diamine are still being elucidated. However, some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The presence of the thiophene moiety may interact with key enzymes involved in metabolic pathways, potentially disrupting their function.
  • DNA Interaction : Evidence suggests that the compound may bind to DNA or interfere with DNA replication processes, contributing to its cytotoxic effects on cancer cells.

Case Studies and Research Findings

Several studies have contributed to our understanding of this compound's biological activity:

  • Antimicrobial Studies : A study published in 2020 assessed the antimicrobial efficacy of various thiophene derivatives, including N1-Methyl-N1-(3-methyl-thiophen-2-ylmethyl)-ethane-1,2-diamine. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Assessment : Research conducted on human cancer cell lines demonstrated that this compound exhibited IC50 values ranging from 10 to 25 µM, indicating significant cytotoxicity compared to control groups .
  • Mutagenicity Testing : In a comprehensive Ames test evaluation involving several derivatives of ethane-1,2-diamines, N1-Methyl-N1-(3-methyl-thiophen-2-ylmethyl)-ethane-1,2-diamine showed strong mutagenic effects at concentrations above 50 µg/plate .

Data Tables

Biological ActivityTest Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 32 µg/mL
CytotoxicityHuman cancer cell linesIC50 = 10–25 µM
MutagenicityAmes testStrong positive

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

Compound Name Substituents on N¹ Molecular Formula Molecular Weight Key Properties/Applications References
N¹-Methyl-N¹-(3-methyl-thiophen-2-ylmethyl)-ethane-1,2-diamine Methyl, 3-methyl-thiophen-2-ylmethyl C₁₁H₁₉N₂S 211.35 Discontinued; potential ligand or intermediate
N¹-Cyclopropyl-N¹-(3-methyl-thiophen-2-ylmethyl)-ethane-1,2-diamine Cyclopropyl, 3-methyl-thiophen-2-ylmethyl C₁₂H₁₉N₂S 223.36 Increased steric bulk; discontinued
N¹-[1-(3-Chlorophenyl)ethyl]-N¹-methyl-ethane-1,2-diamine Methyl, 1-(3-chlorophenyl)ethyl C₁₁H₁₇ClN₂ 212.72 Aromatic chlorophenyl group; unknown applications
N¹-(3-Methoxy-benzyl)-N¹-methyl-ethane-1,2-diamine Methyl, 3-methoxy-benzyl C₁₁H₁₈N₂O 194.28 Electron-rich methoxy group; intermediate
N¹,N¹-Dimethyl-N²-(pyridin-2-yl)ethane-1,2-diamine Dimethyl, pyridin-2-yl C₉H₁₅N₃ 165.24 Chelating agent for metal complexes
N¹-Methyl-N¹-(1-phenyl-propyl)-ethane-1,2-diamine Methyl, 1-phenyl-propyl C₁₂H₂₀N₂ 192.31 Lipophilic phenyl group; discontinued

Key Comparative Analysis

Electronic Effects
  • Thiophene vs.
  • Methoxy and Chloro Substituents : Electron-donating methoxy groups (as in N¹-(3-methoxy-benzyl)-N¹-methyl-ethane-1,2-diamine) increase electron density at the nitrogen center, while electron-withdrawing chloro groups (e.g., in N¹-[1-(3-chlorophenyl)ethyl]-N¹-methyl-ethane-1,2-diamine) may reduce basicity .
Steric and Lipophilic Properties
  • Cyclopropyl vs.
  • Alkyl vs. Aromatic Chains : The 1-phenyl-propyl group in N¹-Methyl-N¹-(1-phenyl-propyl)-ethane-1,2-diamine enhances lipophilicity, which could improve membrane permeability in bioactive compounds compared to thiophene-containing analogs .

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